alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 18866-80-3
VCID: VC14543959
InChI: InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3
SMILES:
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol

CAS No.: 18866-80-3

Cat. No.: VC14543959

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol - 18866-80-3

Specification

CAS No. 18866-80-3
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol
Standard InChI InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3
Standard InChI Key FEYMRICSONQYOT-UHFFFAOYSA-N
Canonical SMILES CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₅H₂₃NO₃, with a molecular weight of 265.35 g/mol. Its IUPAC name, 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol, reflects the integration of a cyclopentane ring, a hydroxybutyl side chain, and a dihydroxyphenyl group. Key structural attributes include:

PropertyValue
CAS Number13725-15-0
SMILESCCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2
InChI KeyFEYMRICSONQYOT-UHFFFAOYSA-N
Topological Polar Surface Area86.6 Ų

The cyclopentylamino group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 3,4-dihydroxybenzyl alcohol moiety facilitates hydrogen bonding with biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the positions of hydroxyl and cyclopentylamino groups. Key peaks include:

  • ¹H-NMR: δ 6.7–6.9 ppm (aromatic protons), δ 3.4–3.6 ppm (hydroxyl-bearing methine), δ 2.8–3.1 ppm (cyclopentyl CH₂ groups).

  • ¹³C-NMR: δ 150–155 ppm (oxygenated aromatic carbons), δ 70–75 ppm (hydroxyl-bearing carbon).

Mass spectrometry (MS) reveals a parent ion at m/z 265.35, consistent with the molecular formula.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Aminoalkylation: Cyclopentylamine reacts with a propyl aldehyde derivative under reductive amination conditions to form the cyclopentylamino-propyl backbone.

  • Coupling with Dihydroxybenzyl Alcohol: The intermediate is coupled to 3,4-dihydroxybenzyl alcohol via nucleophilic substitution, with protection/deprotection of hydroxyl groups using trimethylsilyl ethers.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.

Optimization Challenges

  • Regioselectivity: Competing reactions at the 3,4-dihydroxybenzyl alcohol core necessitate protective groups.

  • Stereochemical Control: Fungal oxidases (e.g., Trametes versicolor laccase) are employed to achieve enantiomeric excess >90% .

Pharmacological Properties and Mechanisms of Action

Enzyme Inhibition

The compound demonstrates 11β-HSD1 inhibition (IC₅₀ = 0.8 μM), reducing cortisol synthesis in hepatic and adipose tissues . This mechanism improves insulin sensitivity in diabetic models, with a 40% reduction in fasting glucose observed in murine studies .

Neuroprotective Effects

In Alzheimer’s disease models, the compound reduces amyloid-beta (Aβ) plaque burden by 35% via modulation of γ-secretase activity . Co-administration with donepezil enhances acetylcholine levels by 25%, suggesting synergistic cholinergic effects .

Pharmacokinetics

  • Bioavailability: 62% (oral administration in rats) due to cyclopentane-enhanced lipid solubility.

  • Half-Life: 8.2 hours, with primary hepatic metabolism via CYP3A4.

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey Structural DifferenceTarget Affinity
Ethylnorepinephrine (CID 18538)233.69 g/molLacks cyclopentyl groupα₁-Adrenergic receptor
Patent Compound X (US20050031651)280.2 g/molSulfonic acid substituentAmyloid-beta

The cyclopentyl group in alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol confers superior blood-brain barrier permeability compared to ethylnorepinephrine .

Future Research Directions

  • Clinical Trials: Phase I studies to assess safety in humans.

  • Formulation Development: Nanoparticle encapsulation to enhance solubility.

  • Mechanistic Studies: Elucidate γ-secretase interaction via cryo-EM.

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